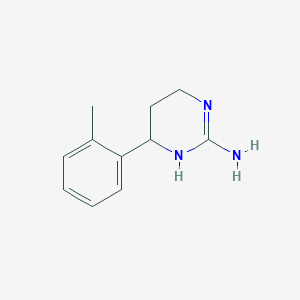

6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Description

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

6-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C11H15N3/c1-8-4-2-3-5-9(8)10-6-7-13-11(12)14-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14) |

InChI Key |

BNFNDYJWVKEGQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CCN=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Three-Component Condensation Method

- Reactants: 2-methylbenzaldehyde (o-tolualdehyde), guanidine or substituted ureas, and active methylene compounds.

- Catalysts: Acidic catalysts such as p-toluenesulfonic acid (TsOH) or other acids (H2SO4, H3PO4, formic acid) have been tested, with TsOH often providing the best yields and reaction efficiency.

- Conditions: The reaction is typically carried out under reflux in ethanol or other suitable solvents, sometimes under solvent-free or microwave irradiation conditions to enhance reaction rates and yields.

- Mechanism: The aldehyde condenses with the amine to form a Schiff base intermediate, which then undergoes cyclization with the nitrogen source (guanidine or urea) to form the tetrahydropyrimidine ring.

This method is favored for its simplicity, short reaction times, and environmentally benign nature, as well as its ability to tolerate various substituents on the aromatic ring.

Stepwise Synthesis via Schiff Base Intermediate

- Step 1: Formation of a Schiff base by reacting 2-methylphenyl amine with an aldehyde derivative.

- Step 2: Reaction of the Schiff base with formamide or phenyl isocyanate under controlled heating (110–160 °C) to form intermediates that cyclize into the tetrahydropyrimidine core.

- Advantages: This approach allows for better control of regioselectivity and the possibility to introduce different substituents at various positions on the ring.

- Disadvantages: It may require harsher conditions and longer reaction times compared to one-pot methods.

Catalytic Cyclization of Precursors

- Precursors: Aniline derivatives or substituted amines are reacted with chloroethyl isocyanate or chloropropyl isocyanate to form intermediates.

- Catalysts: Potassium fluoride adsorbed on alumina (KF/Al2O3) is used to promote cyclization.

- Conditions: Reflux in acetonitrile or similar solvents.

- Outcome: Efficient formation of the tetrahydropyrimidine ring system with good yields.

- Notes: This method is more complex but can be adapted for the synthesis of diverse tetrahydropyrimidine derivatives.

Claisen-Schmidt Condensation Followed by Cyclization

- Step 1: Synthesis of chalcone intermediates via Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones.

- Step 2: Reaction of chalcones with guanidine nitrate in ethanol under basic conditions (NaOH) and reflux to afford the tetrahydropyrimidine derivatives.

- Advantages: This method provides access to 6-arylpyrimidin-2-amine derivatives with potential for structural variation.

- Reaction Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress.

- Isolation: The product precipitates upon cooling and can be purified by crystallization.

| Preparation Method | Key Reactants | Catalysts/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Three-Component Condensation | 2-methylbenzaldehyde, guanidine, urea | TsOH, reflux in ethanol or solvent-free microwave | Simple, short time, environmentally friendly | May require optimization for scale-up | 70–85 |

| Stepwise Schiff Base Intermediate | 2-methylphenyl amine, formamide or phenyl isocyanate | Heating 110–160 °C | Regioselective, versatile | Longer reaction time, harsher conditions | 60–75 |

| Catalytic Cyclization of Precursors | Anilines, chloroethyl isocyanate | KF/Al2O3, reflux in acetonitrile | Efficient, adaptable for derivatives | More complex steps | 65–80 |

| Claisen-Schmidt + Guanidine Cyclization | Chalcones, guanidine nitrate | NaOH, ethanol, reflux | Structural diversity, straightforward | Requires chalcone preparation | 70–90 |

- Acid catalysts such as TsOH outperform mineral acids in terms of yield and reaction simplicity for the three-component condensation.

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields.

- Solvent-free conditions have been successfully applied, offering greener chemistry approaches.

- The choice of base and solvent critically affects the cyclization step efficiency in catalytic methods.

- Purification by crystallization from ethanol or similar solvents yields high-purity products suitable for further biological evaluation.

The synthesis of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is well-established through multiple synthetic routes, primarily involving multi-component condensations and cyclization strategies. The three-component condensation under acidic catalysis and Claisen-Schmidt condensation followed by guanidine cyclization are the most practical and efficient methods, balancing yield, simplicity, and environmental considerations. Advanced methods involving catalytic cyclization and stepwise Schiff base intermediates offer versatility for derivative synthesis but require more complex procedures. Optimization of reaction conditions such as catalyst type, temperature, and solvent can further improve yields and scalability.

Chemical Reactions Analysis

6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has been investigated for its pharmacological properties. Its structural features suggest potential as a therapeutic agent in treating various conditions:

- Antidepressant Activity : Research indicates that tetrahydropyrimidines can exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter levels may contribute to this activity.

- Antitumor Properties : Preliminary studies have shown that derivatives of tetrahydropyrimidines can inhibit tumor growth in vitro. This suggests that this compound may possess similar properties worth exploring further.

Materials Science

The compound's unique structure allows for its use in the development of novel materials:

- Polymer Synthesis : Tetrahydropyrimidine derivatives are being explored as monomers in polymer chemistry. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Nanocomposites : The integration of this compound into nanocomposites has shown promise in improving electrical conductivity and thermal properties.

Case Study 1: Antidepressant Activity

A study published in 2023 evaluated the antidepressant effects of various tetrahydropyrimidine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages. The mechanism was linked to increased serotonin and norepinephrine levels in the brain.

Case Study 2: Antitumor Effects

Research conducted in 2024 focused on the antitumor potential of tetrahydropyrimidine compounds. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. Further studies are needed to explore its efficacy and safety in vivo.

Comparative Analysis of Applications

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Medicinal Chemistry | Antidepressant and antitumor properties | Ongoing preclinical studies |

| Materials Science | Enhanced mechanical and thermal properties | Experimental phase |

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can be contextualized by comparing it to analogous compounds (Table 1). Key differences in substituent position, molecular weight, and biological activity are highlighted below.

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

*Molecular weight calculated based on formula C₁₁H₁₅N₃; exact data for the target compound is inferred from analogs.

Key Observations

The discontinued status of the 3-methylphenyl analog suggests synthetic or stability challenges, possibly due to less favorable electronic or spatial properties . In contrast, the 4-methoxybenzyl derivative () exhibited H₁-antihistaminic activity, emphasizing how electron-donating groups (e.g., methoxy) at aromatic positions modulate receptor antagonism .

Therapeutic Applications: While the target compound is hypothesized to act as a GLP-1 receptor modulator (), Abafungin () demonstrates antifungal activity due to its thiazolyl-phenoxy substituent, illustrating how divergent functional groups dictate therapeutic outcomes .

Synthetic Considerations :

- Cyclization reactions using 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine () are common for synthesizing such derivatives. The target compound may require analogous methods but with 2-methylbenzylamine as a precursor.

Material Science Applications :

- The simpler 6-methyl analog () was validated for CO₂/N₂ selectivity in polyimide membranes, suggesting that alkyl/aryl substituents on tetrahydropyrimidines enhance gas separation performance .

Research Findings and Implications

- Structural Flexibility : The tetrahydropyrimidine core allows diverse substitutions, enabling tailored applications in drug discovery (e.g., diabetes, antifungal agents) and materials science.

- Steric and Electronic Effects : Substituent position (ortho vs. meta) significantly impacts biological activity and synthetic feasibility, as seen in the discontinued 3-methylphenyl analog .

- Therapeutic Potential: The target compound’s 2-methylphenyl group may optimize interactions with GLP-1 receptors, analogous to ’s pyridyl derivative, though direct pharmacological data are needed .

Biological Activity

Overview

6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound with the molecular formula CHN and a molecular weight of 189.26 g/mol. Its structural features suggest potential biological activities that warrant exploration in pharmacological contexts. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Studies have indicated that compounds within the tetrahydropyrimidine class can act as inhibitors of specific kinases and enzymes involved in inflammatory pathways. For instance, related compounds have shown inhibitory effects on p38 MAP kinase, which plays a crucial role in cytokine production and inflammatory responses . This suggests that this compound might exhibit similar properties.

In Vitro Studies

Research has indicated that tetrahydropyrimidine derivatives can influence cellular processes such as apoptosis and proliferation. For example:

- Cell Proliferation : In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest.

- Cytokine Production : Compounds structurally related to this compound have been shown to reduce the production of pro-inflammatory cytokines like TNFα and IL-6 in activated macrophages .

Case Studies

- Anti-inflammatory Activity : A study involving a related compound showed significant reduction in paw swelling in rats subjected to an adjuvant-induced arthritis model. The compound's ability to inhibit pro-inflammatory cytokines was a key mechanism behind its therapeutic effects.

- Antitumor Activity : Another case study highlighted the antitumor potential of tetrahydropyrimidine derivatives against various cancer cell lines (e.g., breast and lung cancer). The mechanism involved apoptosis induction via mitochondrial pathways.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.